1-Phenoxypropan-2-yl acetate
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Overview
Description
1-Phenoxypropan-2-yl acetate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 . It is also known by other names such as phenoxyisopropanyl acetate and 2-phenoxy-1-methylethyl acetate . This compound is characterized by its clear, colorless appearance and is commonly used in various industrial and scientific applications.
Preparation Methods
1-Phenoxypropan-2-yl acetate can be synthesized through several methods. One common synthetic route involves the reaction of phenol with propylene oxide, followed by acetylation. The reaction conditions typically include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Phenoxypropan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenoxyacetic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to phenoxypropanol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Phenoxypropan-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is employed as a solvent and a plasticizer in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 1-Phenoxypropan-2-yl acetate involves its interaction with specific molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and inhibition. The acetate group can undergo hydrolysis, releasing acetic acid and phenoxypropanol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
1-Phenoxypropan-2-yl acetate can be compared with other similar compounds such as:
1-Phenoxypropan-2-ol: This compound is structurally similar but lacks the acetate group. It is used as a solvent and an intermediate in organic synthesis.
Phenoxyacetic acid: This compound has a carboxylic acid group instead of the acetate group and is used in the synthesis of herbicides and plant growth regulators.
2-Phenoxyethanol: This compound has a shorter carbon chain and is commonly used as a preservative in cosmetics and pharmaceuticals.
This compound stands out due to its unique combination of properties, making it versatile for various applications in research and industry.
Biological Activity
1-Phenoxypropan-2-yl acetate is an organic compound that belongs to the class of esters. It is synthesized from the reaction of 1-phenoxypropan-2-ol and acetic acid, and its molecular formula is C12H16O3. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- CAS Number : 5413-62-7
- IUPAC Name : this compound
- Canonical SMILES : CCC(=O)OCC(C)C1=CC=CC=C1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis to release 1-phenoxypropan-2-ol, which may then interact with enzymes or receptors in biological systems. The specific molecular targets and pathways depend on the context of its application, whether in drug synthesis or as a biochemical probe.
Antimicrobial Activity
Research indicates that esters similar to this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .
Synthesis and Applications
In a recent study, researchers optimized the synthesis of (R)-N-(1-phenoxypropan-2-yl)acetamide using immobilized enzymes. The results indicated that varying water content during reactions significantly influenced conversion rates, suggesting that this compound could be a valuable intermediate in enzymatic processes .
Comparative Studies
Comparative analyses with similar compounds such as 1-Phenoxypropan-2-yl propanoate highlight differences in reactivity and biological activity due to variations in ester groups. Such studies are crucial for understanding how structural modifications can enhance or diminish biological efficacy.
Comparison of Biological Activities
Properties
CAS No. |
5413-56-9 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-phenoxypropan-2-yl acetate |
InChI |
InChI=1S/C11H14O3/c1-9(14-10(2)12)8-13-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
QWWTXMUURQLKOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=CC=C1)OC(=O)C |
Origin of Product |
United States |
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